Ethanol, 2-[(3-bromophenyl)amino]-
Description
BenchChem offers high-quality Ethanol, 2-[(3-bromophenyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-[(3-bromophenyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromoanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-2-1-3-8(6-7)10-4-5-11/h1-3,6,10-11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDNQRFPYAVKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623060 | |
| Record name | 2-(3-Bromoanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121496-16-0 | |
| Record name | 2-(3-Bromoanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Design and Methodologies for Ethanol, 2 3 Bromophenyl Amino
Precursor Synthesis and Strategic Reactant Selection
The successful synthesis of the target compound is highly dependent on the efficient preparation of its core building blocks: 3-bromoaniline (B18343) and a suitably functionalized ethanolamine (B43304) derivative. The selection of reactants is pivotal and is often guided by the chosen synthetic route, considering factors such as commercial availability, cost, and reactivity.
Synthetic Routes to 3-Bromoaniline Precursors
3-Bromoaniline serves as the aromatic core of the target molecule. It is a readily available chemical intermediate, but its synthesis in a laboratory setting can be achieved through several established methods. ketonepharma.comketonepharma.com
One common approach involves the nitration of aniline (B41778) followed by reduction . In this two-step process, aniline is first treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the benzene (B151609) ring. The directing effect of the amino group in aniline is strongly ortho- and para-, which necessitates a strategy to achieve meta-substitution. This can be accomplished by first converting the amino group to a meta-directing group. For instance, the amino group can be oxidized to a nitro group, which is a meta-director. Bromination of nitrobenzene, followed by reduction of the nitro group, yields 3-bromoaniline. youtube.com
A more direct method is the electrophilic bromination of aniline . However, the powerful activating nature of the amino group can lead to multiple brominations and the formation of ortho- and para-isomers. youtube.com To achieve selective meta-bromination, the reactivity of the amino group must be tempered, or a meta-directing protecting group can be introduced.
Another synthetic pathway begins with 3-nitroaniline . This precursor can undergo a diazotization reaction, followed by a Sandmeyer reaction with a copper(I) bromide source to introduce the bromine atom at the desired position. The subsequent reduction of the nitro group then yields 3-bromoaniline. guidechem.com
| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Nitration and Reduction | Aniline | 1. Protection/Modification of amino group 2. Nitration 3. Bromination 4. Reduction | Utilizes readily available starting materials. | Multi-step process, potential for isomer formation. |
| Direct Bromination | Aniline | 1. Protection of amino group 2. Bromination 3. Deprotection | Fewer steps. | Requires careful control to avoid over-bromination and achieve meta-selectivity. ketonepharma.com |
| Sandmeyer Reaction | 3-Nitroaniline | 1. Diazotization 2. Sandmeyer reaction with CuBr 3. Reduction of nitro group | Good control over regioselectivity. | Diazonium salts can be unstable. guidechem.com |
Functionalization Strategies for Ethanolamine Building Blocks
Ethanolamine is a bifunctional molecule containing both a primary amine and a primary alcohol. nih.gov For the synthesis of the target compound, it can be used directly or as a functionalized derivative. The choice of strategy depends on the intended C-N bond formation reaction.
One common strategy involves converting ethanolamine into a more reactive electrophile. This can be achieved by transforming the hydroxyl group into a good leaving group, such as a halide. For example, ethanolamine can be converted to 2-chloroethanol (B45725) or 2-bromoethanol . These haloethanols can then react with 3-bromoaniline in an N-alkylation reaction.
Another approach is the use of ethylene (B1197577) oxide , a cyclic ether. The reaction of ethylene oxide with 3-bromoaniline can directly introduce the 2-hydroxyethyl group onto the nitrogen atom. This reaction is typically carried out under conditions that facilitate the ring-opening of the epoxide by the amine nucleophile. ijrcs.orgresearchgate.net
Alternatively, for reductive amination pathways, an aldehyde equivalent of ethanolamine is required. This can be 2-hydroxyacetaldehyde or a protected form to prevent self-condensation or other side reactions.
Direct Synthetic Approaches to the Target Compound
With the precursors in hand, several direct synthetic methodologies can be employed to construct the final Ethanol (B145695), 2-[(3-bromophenyl)amino]- molecule.
N-Alkylation and Amination Reactions in the Formation of Secondary Amines
Direct N-alkylation is a straightforward approach for forming the C-N bond. This typically involves the reaction of 3-bromoaniline with a 2-functionalized ethanol derivative where the functional group is a good leaving group, such as a halide. The reaction of 3-bromoaniline with 2-chloroethanol or 2-bromoethanol in the presence of a base can yield the desired product. semanticscholar.org
The "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a more atom-economical and environmentally benign alternative. nih.gov In this approach, a catalyst, often based on ruthenium or iridium, facilitates the temporary oxidation of the alcohol (ethanolamine) to an aldehyde in situ. This aldehyde then reacts with the amine (3-bromoaniline) to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" from the alcohol, regenerating the catalyst and forming the final secondary amine. nih.govnih.gov
The direct reaction of 3-bromoaniline with ethylene oxide also falls under this category, providing a direct route to the target compound through a ring-opening addition reaction. ijrcs.org
Reductive Amination Pathways Applicable to Related Amino Alcohols
Reductive amination provides an alternative route for the synthesis of secondary amines. wikipedia.org This method involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org
For the synthesis of Ethanol, 2-[(3-bromophenyl)amino]-, this would entail the reaction of 3-bromoaniline with a carbonyl compound equivalent of ethanolamine, such as 2-hydroxyacetaldehyde . The reaction proceeds through the formation of an intermediate imine, which is then reduced using a suitable reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.combyu.eduyoutube.com
| Amine Component | Carbonyl Component | Reducing Agent | Key Intermediate |
|---|---|---|---|
| 3-Bromoaniline | 2-Hydroxyacetaldehyde | Sodium cyanoborohydride (NaBH3CN) | N-(2-hydroxyethylidene)-3-bromoaniline |
| 3-Bromoaniline | Glyoxal (protected) | Sodium triacetoxyborohydride (NaBH(OAc)3) | Corresponding imine |
Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions for the efficient formation of carbon-heteroatom bonds. The synthesis of Ethanol, 2-[(3-bromophenyl)amino]- is well-suited for these powerful methods, particularly the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. acsgcipr.org In this context, 3-bromoaniline would be coupled with ethanolamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a base. nih.govyoutube.com The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org
The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions often require harsh reaction conditions (high temperatures), modern protocols have been developed that employ various ligands to promote the reaction under milder conditions. nih.govnih.gov The synthesis of the target compound via an Ullmann-type reaction would involve reacting 3-bromoaniline with ethanolamine in the presence of a copper catalyst (e.g., CuI, CuSO4) and a base. nih.govnih.gov
| Reaction | Catalyst | Typical Ligands | Reactants | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP) youtube.com | 3-Bromoaniline and Ethanolamine | High efficiency, broad substrate scope, mild reaction conditions. wikipedia.orgacsgcipr.org | Cost of palladium and ligands. acsgcipr.org |
| Ullmann Condensation | Copper (e.g., CuI, Cu2O, CuSO4) | Diamines, amino acids, phenanthrolines nih.gov | 3-Bromoaniline and Ethanolamine | Lower cost of copper catalyst. nih.gov | Often requires higher temperatures and stronger bases than Buchwald-Hartwig. wikipedia.org |
Rational Design and Synthesis of Analogues and Structurally Modified Derivatives
The primary alcohol of "Ethanol, 2-[(3-bromophenyl)amino]-" is a versatile site for modification. Its reactivity allows for transformations that can significantly alter the polarity, lipophilicity, and potential for hydrogen bonding of the parent molecule. Key modifications include conversion to ethers, esters, and displacement reactions.
Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This typically involves deprotonation of the alcohol with a base to form an alkoxide, followed by reaction with an alkyl halide. Another approach is the Nicholas reaction, which uses a dicobalt hexacarbonyl complexed propargyl alcohol and a Lewis acid like BF₃·OEt₂ to form propargyl ethers. nih.gov
Esterification: Esters are readily formed by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base. This transformation is useful for introducing a wide range of acyl groups.
Oxidation: Selective oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions used. nih.gov
Displacement/Conversion: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles. For instance, treatment with thionyl chloride can convert the alcohol to a chloride. scholaris.ca A mixture of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and n-Bu₄NN₃ can be used for the direct and selective conversion of alcohols to azides. nih.gov
Table 1: Selected Transformations of the Hydroxyl Group
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Etherification | NaH, R-X (e.g., Propargyl bromide) | Ether (-OR) |
| Esterification | Acyl chloride (RCOCl), Pyridine | Ester (-OCOR) |
| Azidation | Ph₃P, DDQ, n-Bu₄NN₃ | Azide (-N₃) |
| Chlorination | Thionyl chloride (SOCl₂) | Chloride (-Cl) |
Derivatization Reactions Involving the Secondary Amine Group
The secondary amine in "Ethanol, 2-[(3-bromophenyl)amino]-" is a nucleophilic center that can be targeted by a variety of electrophilic reagents. Derivatization at this site is a common strategy to introduce specific labels for analytical purposes or to build more complex molecular architectures.
Acylation and Sulfonylation: The amine readily reacts with acyl chlorides and sulfonyl chlorides. Reagents such as Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) are used to form stable sulfonamide derivatives that are useful in liquid chromatography due to their strong chromophoric or fluorogenic properties. nih.gov
Carbamate (B1207046) Formation: Reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) react with secondary amines to form carbamate derivatives. nih.govresearchgate.netresearchgate.net This reaction is widely used for the protection of amines in synthesis and for pre-column derivatization in HPLC analysis. researchgate.netresearchgate.net
Alkylation: While direct alkylation can be challenging and may lead to over-alkylation, specific methods can be employed to introduce additional alkyl groups to the nitrogen atom.
Fluorogenic Labeling: Other reagents used for derivatization include o-phthalaldehyde (B127526) (OPA), which is versatile and can be fine-tuned by incorporating different thiols, and 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which is effective for labeling secondary amines. nih.govmdpi.com
Table 2: Common Derivatization Reagents for the Secondary Amine
| Reagent | Abbreviation | Product Type | Analytical Utility |
|---|---|---|---|
| 9-fluorenylmethyl chloroformate | Fmoc-Cl | Carbamate | Fluorescence/UV Detection nih.govresearchgate.net |
| Dansyl chloride | Dansyl-Cl | Sulfonamide | Fluorescence/UV Detection nih.gov |
| Dabsyl chloride | Dabsyl-Cl | Sulfonamide | Colorimetric (Visible) Detection nih.gov |
| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Nitrobenzoxadiazole derivative | Fluorescence Detection mdpi.com |
Targeted Transformations on the Bromophenyl Moiety
The bromine atom on the phenyl ring is a key synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of significant structural diversity.
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, attaching a new aryl or alkyl group in place of the bromine.
Heck Reaction: This reaction couples the aryl bromide with an alkene under palladium catalysis, creating a new substituted alkene. This method is used in the synthesis of 2-thiopheneethanol (B144495) derivatives from 2-bromothiophene. google.com
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, to introduce an alkyne functionality.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, effectively replacing the bromine with a new amino group.
Stille Coupling: This reaction uses an organotin reagent to form a new C-C bond.
Carbonylation: Palladium-catalyzed carbonylation reactions can be used to convert the aryl bromide into esters, amides, or carboxylic acids by introducing a carbonyl group. acs.org
Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the Bromophenyl Moiety
| Reaction Name | Coupling Partner | Bond Formed | Introduced Group |
|---|---|---|---|
| Suzuki | R-B(OH)₂ | C-C | Aryl, Vinyl, Alkyl |
| Heck | Alkene | C-C | Substituted Alkene |
| Sonogashira | Terminal Alkyne | C-C | Alkyne |
| Buchwald-Hartwig | R₂NH | C-N | Amine |
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of "Ethanol, 2-[(3-bromophenyl)amino]-" and its derivatives involves several key reaction mechanisms. The formation of the parent compound itself is typically achieved through the N-arylation of ethanolamine.
One common method for this transformation is a copper-catalyzed Ullmann-type condensation. chemicalbook.com This reaction involves the coupling of an aryl halide (3-bromoaniline) with an amine (ethanolamine). The mechanism is thought to proceed through the following general steps:
Oxidative Addition: The copper(I) catalyst reacts with the aryl bromide.
Ligand Exchange: The amino alcohol coordinates to the copper center.
Reductive Elimination: The C-N bond is formed, releasing the N-arylated product and regenerating the copper(I) catalyst.
Alternatively, the synthesis can proceed via a nucleophilic aromatic substitution (SNAr) mechanism if a sufficiently electron-deficient aryl halide is used. For example, the synthesis of 2-((2-nitrophenyl)amino)ethanol (B1581580) occurs by reacting 1-chloro-2-nitrobenzene (B146284) with 2-aminoethanol. The electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the substitution.
The mechanisms for the derivatization reactions are also well-established. For instance, the palladium-catalyzed Suzuki cross-coupling reaction, used to modify the bromophenyl ring, follows a catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl moiety to form a Pd(II) complex.
Transmetalation: The organoboron compound (R-B(OH)₂) transfers its organic group to the palladium center, typically requiring a base to activate the boronic acid.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.
Understanding these mechanisms is crucial for optimizing reaction conditions, predicting potential side products, and designing novel synthetic routes to new analogues.
Advanced Spectroscopic Analysis and Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms and the connectivity between them. For a molecule such as Ethanol (B145695), 2-[(3-bromophenyl)amino]-, various NMR techniques can be employed to elucidate its complete structure.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In "Ethanol, 2-[(3-bromophenyl)amino]-", we would expect to see distinct signals for the aromatic protons, the protons of the ethanolamine (B43304) side chain, and the amine proton.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic-H | 6.7 - 7.2 | Multiplet | - |
| -CH₂-N- | 3.3 - 3.5 | Triplet | ~5-7 |
| -CH₂-O- | 3.7 - 3.9 | Triplet | ~5-7 |
| -NH- | Variable (broad) | Singlet | - |
| -OH | Variable (broad) | Singlet | - |
The aromatic protons on the bromophenyl ring would likely appear as a complex multiplet in the range of 6.7-7.2 ppm. The methylene (B1212753) protons adjacent to the nitrogen (-CH₂-N-) and oxygen (-CH₂-O-) would appear as triplets, assuming coupling to each other, with chemical shifts around 3.3-3.5 ppm and 3.7-3.9 ppm, respectively. The chemical shifts of the amine (-NH-) and hydroxyl (-OH) protons are variable and depend on factors like solvent and concentration; they often appear as broad singlets.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in "Ethanol, 2-[(3-bromophenyl)amino]-" would give a distinct signal.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-Br (Aromatic) | ~122 |
| Aromatic C-N | ~148 |
| Other Aromatic C | 115 - 131 |
| -CH₂-N- | ~45 |
| -CH₂-O- | ~61 |
The carbon atom attached to the bromine (C-Br) is expected to have a chemical shift around 122 ppm, while the carbon attached to the nitrogen (C-N) would be further downfield, around 148 ppm. The other aromatic carbons would resonate in the typical aromatic region of 115-131 ppm. The aliphatic carbons of the ethanolamine side chain, -CH₂-N- and -CH₂-O-, would appear at approximately 45 ppm and 61 ppm, respectively.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations
Multidimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. For "Ethanol, 2-[(3-bromophenyl)amino]-", a cross-peak would be expected between the signals of the -CH₂-N- and -CH₂-O- protons, confirming their adjacent positions in the ethanolamine chain. Correlations between the aromatic protons would also be observed, helping to assign their specific positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the proton signal at ~3.3-3.5 ppm would show a correlation to the carbon signal at ~45 ppm, confirming the -CH₂-N- group.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. The molecular formula for "Ethanol, 2-[(3-bromophenyl)amino]-" is C₈H₁₀BrNO.
Calculated HRMS Data:
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₈H₁₀BrNO | 214.9946 |
An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation through Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For "Ethanol, 2-[(3-bromophenyl)amino]-", common fragmentation pathways in electrospray ionization (ESI) or electron ionization (EI) would involve cleavage of the side chain.
Plausible Fragmentation Pathways:
A primary fragmentation would likely be the cleavage of the C-C bond in the ethanolamine side chain (alpha-cleavage to the amine), leading to the formation of a stable benzylic-type cation. Another possibility is the loss of the ethanol group. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Predicted Key Fragment Ions (m/z):
| Fragment Ion Description | Predicted m/z |
| [M-CH₂OH]⁺ | 184/186 |
| [M-C₂H₄OH]⁺ | 170/172 |
| [C₆H₄BrNH₂]⁺ | 171/173 |
Analysis of these fragment ions would provide strong evidence for the structure of "Ethanol, 2-[(3-bromophenyl)amino]-".
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure, particularly in the identification of functional groups and the analysis of conformational isomers.
Identification of Characteristic Functional Group Vibrations
A theoretical IR and Raman spectrum of Ethanol, 2-[(3-bromophenyl)amino]- would be expected to exhibit characteristic vibrational modes corresponding to its constituent functional groups. The secondary amine (N-H) stretching vibration would likely appear as a moderate to weak band in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. The corresponding N-H bending vibration is expected in the 1550-1650 cm⁻¹ range.
The hydroxyl (O-H) group would present a broad and intense absorption band in the IR spectrum, generally between 3200 and 3600 cm⁻¹, with its breadth being indicative of the extent of intermolecular hydrogen bonding. The C-O stretching vibration should be observable as a strong band in the 1050-1260 cm⁻¹ region.
Aromatic C-H stretching vibrations from the bromophenyl ring would be anticipated to produce several weak to moderate bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring would give rise to a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (meta-substitution in this case) would influence the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-Br stretching vibration is expected to appear as a strong to moderate band in the lower frequency region of the spectrum, typically between 500 and 690 cm⁻¹.
The aliphatic C-H stretching vibrations of the ethanol backbone would be located in the 2850-3000 cm⁻¹ region. The corresponding bending vibrations would be found around 1350-1480 cm⁻¹.
Table 1: Expected Characteristic Vibrational Frequencies for Ethanol, 2-[(3-bromophenyl)amino]-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300-3500 |
| O-H | Stretching | 3200-3600 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| N-H | Bending | 1550-1650 |
| Aliphatic C-H | Bending | 1350-1480 |
| C-O | Stretching | 1050-1260 |
| C-Br | Stretching | 500-690 |
Conformational Analysis Based on Vibrational Signatures
The rotational freedom around the C-C, C-N, and C-O single bonds in Ethanol, 2-[(3-bromophenyl)amino]- allows for the existence of multiple conformational isomers (rotamers) in the gas phase or in solution. These different conformers would likely have distinct vibrational signatures, particularly in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹). By comparing experimentally obtained spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT), it would be possible to identify the most stable conformer(s) and potentially determine their relative populations under different conditions. For instance, the position and intensity of bands related to the C-O and C-N stretching modes, as well as skeletal deformations, are often sensitive to the conformational state of the molecule.
X-ray Diffraction Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a wealth of information about the molecular geometry and intermolecular interactions of Ethanol, 2-[(3-bromophenyl)amino]-.
Crystal System, Unit Cell Parameters, and Space Group Analysis
The first step in a crystallographic analysis is the determination of the crystal system (e.g., monoclinic, orthorhombic), the dimensions of the unit cell (a, b, c, α, β, γ), and the space group. The space group describes the symmetry elements present within the crystal lattice. This information is fundamental to solving the crystal structure. Without experimental data, these parameters for Ethanol, 2-[(3-bromophenyl)amino]- cannot be provided.
Geometric Parameters: Analysis of Bond Lengths, Bond Angles, and Torsion Angles
A successful crystal structure determination would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. These experimental values could then be compared with theoretical values obtained from computational chemistry methods. For example, the C-Br bond length is expected to be around 1.90 Å, and the C-N and C-O bond lengths would be consistent with single bonds. The geometry of the phenyl ring would be expected to be largely planar, though minor distortions may occur due to substituent effects and crystal packing forces. The torsion angles would define the specific conformation of the molecule in the solid state.
Table 2: Hypothetical Geometric Parameters for Ethanol, 2-[(3-bromophenyl)amino]-
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |
| Bond Length | C | Br | ~1.90 Å | ||
| Bond Length | C (aromatic) | C (aromatic) | ~1.39 Å | ||
| Bond Length | C | N | ~1.47 Å | ||
| Bond Length | C | O | ~1.43 Å | ||
| Bond Angle | C | N | H | ~109.5° | |
| Bond Angle | C | O | H | ~109.5° | |
| Torsion Angle | Br | C (aromatic) | C (aromatic) | N | Defines ring planarity |
| Torsion Angle | C (aromatic) | N | C | C | Defines side chain conformation |
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. Given the presence of N-H and O-H groups, extensive hydrogen bonding is expected to be a dominant feature of the crystal packing of Ethanol, 2-[(3-bromophenyl)amino]-. These hydrogen bonds could form between the amine hydrogen and the oxygen of a neighboring molecule, or the hydroxyl hydrogen and the nitrogen of another molecule, leading to the formation of chains, sheets, or more complex three-dimensional networks.
The bromine atom introduces the possibility of halogen bonding, an interaction where the electrophilic region on the halogen (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the oxygen or nitrogen atom.
Theoretical Chemistry and Advanced Computational Modeling
Quantum Mechanical Studies for Electronic Structure and Energetic Profiles
At the heart of computational chemistry are quantum mechanical methods that solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a molecule. These methods are fundamental to understanding the stability and reactivity of "Ethanol, 2-[(3-bromophenyl)amino]-".
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.
For "Ethanol, 2-[(3-bromophenyl)amino]-", a typical DFT study would commence with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and robust choice for such calculations on organic molecules containing halogens and amino groups. researchgate.net The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, further DFT calculations can provide the total electronic energy, which is crucial for comparing the relative stabilities of different conformations or isomers.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio method, providing a foundational understanding of the electronic structure. researchgate.net While HF systematically neglects electron correlation, leading to some inaccuracies, it can still offer valuable qualitative insights and serves as a starting point for more advanced, correlated methods.
For a higher level of accuracy in electronic structure computations for "Ethanol, 2-[(3-bromophenyl)amino]-", post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. These methods explicitly account for electron correlation, providing more reliable energetic and property predictions, albeit at a significantly higher computational expense.
The accuracy of any quantum mechanical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule containing a bromine atom like "Ethanol, 2-[(3-bromophenyl)amino]-", a basis set that includes polarization and diffuse functions is essential for an accurate description of the electron distribution. The Pople-style basis set, 6-31+G(d,p), is a common and effective choice, where the '+' indicates the addition of diffuse functions to describe lone pairs and anions, and '(d,p)' signifies the inclusion of polarization functions on heavy atoms and hydrogen atoms, respectively. researchgate.net
Chemical reactions and molecular properties are often studied in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient ways to account for the bulk effects of a solvent. nih.gov In the PCM framework, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. This approach allows for the calculation of molecular properties in a more realistic environment than the gas phase.
Molecular Property Predictions and Detailed Electronic Structure Analysis
Beyond geometry and energy, computational methods can predict a wealth of molecular properties that are key to understanding the chemical behavior of "Ethanol, 2-[(3-bromophenyl)amino]-".
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.
For "Ethanol, 2-[(3-bromophenyl)amino]-", the MEP map would likely reveal:
Negative potential regions (typically colored red or yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this molecule, such regions would be expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group due to their lone pairs of electrons. researchgate.netbiointerfaceresearch.com
Positive potential regions (typically colored blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential. researchgate.net
Neutral regions (typically colored green): These areas represent regions of relatively neutral electrostatic potential, such as the carbon backbone.
The MEP map provides a powerful visual guide to the reactive behavior of the molecule.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial for understanding electronic transitions and the propensity for electron transfer.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as an electron donor. For "Ethanol, 2-[(3-bromophenyl)amino]-", the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atom of the amino group. researchgate.net The energy of the HOMO is related to the ionization potential of the molecule.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital that can accept electrons. The LUMO is likely to have significant contributions from the antibonding orbitals of the brominated phenyl ring. researchgate.net The energy of the LUMO is related to the electron affinity of the molecule.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
An analysis of the FMOs for "Ethanol, 2-[(3-bromophenyl)amino]-" would provide key insights into its electronic absorption properties and its behavior in chemical reactions involving electron transfer.
Computational Simulation and Validation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, it is possible to assign experimental signals to specific molecular motions or electronic transitions, providing a deeper understanding of the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations, typically using density functional theory (DFT), can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. These predictions are based on the calculated magnetic shielding around each nucleus. For Ethanol (B145695), 2-[(3-bromophenyl)amino]-, the predicted chemical shifts would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating character of the amino group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Ethanol, 2-[(3-bromophenyl)amino]-
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (N-H) | 5.2 |
| ¹H (Aromatic) | 6.8 - 7.3 |
| ¹H (CH₂-N) | 3.4 |
| ¹H (CH₂-O) | 3.8 |
| ¹H (O-H) | 2.5 |
| ¹³C (Aromatic C-Br) | 123.0 |
| ¹³C (Aromatic C-N) | 148.5 |
| ¹³C (Aromatic) | 115.0 - 131.0 |
| ¹³C (CH₂-N) | 45.7 |
| ¹³C (CH₂-O) | 61.3 |
Note: The data in this table is hypothetical and for illustrative purposes.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational simulations can predict the frequencies and intensities of these vibrations. These simulated spectra are crucial for assigning the bands observed in experimental spectra to specific bond stretches, bends, and torsions within the molecule. Key vibrational modes for Ethanol, 2-[(3-bromophenyl)amino]- would include the N-H and O-H stretches, aromatic C-H stretches, and the C-Br stretch.
Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of Ethanol, 2-[(3-bromophenyl)amino]-
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch | 3450 | 3455 |
| N-H Stretch | 3380 | 3382 |
| Aromatic C-H Stretch | 3050-3100 | 3055-3105 |
| Aliphatic C-H Stretch | 2850-2960 | 2855-2965 |
| C=C Aromatic Stretch | 1580-1610 | 1585-1615 |
| C-N Stretch | 1280 | 1285 |
| C-O Stretch | 1050 | 1055 |
| C-Br Stretch | 680 | 685 |
Note: The data in this table is hypothetical and for illustrative purposes.
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational method used to predict the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions. For Ethanol, 2-[(3-bromophenyl)amino]-, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the phenyl ring and n → π* transitions involving the lone pairs of the nitrogen and oxygen atoms.
Table 4: Predicted Electronic Transitions and Maximum Absorption Wavelengths (λ_max) for Ethanol, 2-[(3-bromophenyl)amino]-
| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| n → π | 310 | 0.02 |
| π → π | 275 | 0.55 |
| π → π* | 230 | 0.85 |
Note: The data in this table is hypothetical and for illustrative purposes.
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
Molecules with significant electron delocalization and charge transfer characteristics can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in photonics and optoelectronics. Computational chemistry can predict NLO properties such as the molecular polarizability (α) and the first-order hyperpolarizability (β). The presence of the electron-donating amino group and the π-system of the phenyl ring in Ethanol, 2-[(3-bromophenyl)amino]- suggests that it may possess notable NLO properties.
Table 5: Predicted Non-Linear Optical (NLO) Properties of Ethanol, 2-[(3-bromophenyl)amino]-
| Property | Predicted Value |
| Dipole Moment (μ) (Debye) | 3.5 |
| Polarizability (α) (a.u.) | 150 |
| First-Order Hyperpolarizability (β) (a.u.) | 450 |
Note: The data in this table is hypothetical and for illustrative purposes.
Structure Reactivity and Structure Property Correlation Studies
Mechanistic Investigations of Reaction Pathways and Transition State Characterization
The reactivity of Ethanol (B145695), 2-[(3-bromophenyl)amino]- is largely dictated by the functional groups present: the secondary amine, the hydroxyl group, and the brominated aromatic ring. Potential reaction pathways for this molecule include N-alkylation, N-acylation, oxidation of the alcohol, and electrophilic aromatic substitution.
Mechanistic investigations for analogous 2-phenylethylamines often involve computational chemistry to model reaction pathways and characterize transition states. For a molecule like Ethanol, 2-[(3-bromophenyl)amino]-, theoretical calculations would be employed to determine the energy profiles of various potential reactions. For instance, in an N-alkylation reaction, the transition state would involve the formation of a new carbon-nitrogen bond, and its energy would determine the reaction rate. The presence of the 3-bromo substituent can influence the electron density of the aromatic ring, which in turn can affect the reactivity of the amino group through inductive and resonance effects.
Characterization of transition states for reactions involving this molecule would typically be achieved through quantum chemical calculations. These calculations can elucidate the geometry, energy, and vibrational frequencies of the transition state structure, providing insight into the reaction mechanism. For example, in the case of electrophilic aromatic substitution on the phenyl ring, the stability of the sigma complex (arenium ion) intermediate, which is a key transition state, would be influenced by the electronic effects of both the bromo and the aminoethanol substituents.
Development of Quantitative Structure-Property Relationship (QSPR) Models
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govnih.gov Developing a QSPR model for Ethanol, 2-[(3-bromophenyl)amino]- and related compounds would involve deriving molecular descriptors and using them to build a predictive model.
Derivation and Selection of Molecular Descriptors for QSPR Analysis
The first step in QSPR modeling is the generation of molecular descriptors, which are numerical representations of a molecule's structure. For Ethanol, 2-[(3-bromophenyl)amino]-, these descriptors can be categorized as:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.
Geometrical descriptors: These relate to the 3D structure of the molecule, including molecular surface area and volume.
Electronic descriptors: These quantify the electronic properties, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The bromine atom's electronegativity and the lone pair of electrons on the nitrogen and oxygen atoms would significantly influence these descriptors.
Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity, which can be calculated from the structure.
The selection of the most relevant descriptors is a critical step, often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression to identify the descriptors that best correlate with the property of interest. researchgate.net
Statistical Modeling and Predictive Performance Evaluation
Once a set of descriptors is selected, a statistical model is built to relate these descriptors to a specific property. Multiple Linear Regression (MLR) is a common method, resulting in an equation of the form:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where Dᵢ are the molecular descriptors and cᵢ are their regression coefficients. Other machine learning methods like artificial neural networks or support vector machines can also be employed for more complex relationships. nih.govwiley.com
The predictive performance of the developed QSPR model is evaluated using various statistical metrics. The coefficient of determination (R²) indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. Cross-validation techniques, such as leave-one-out, are used to assess the model's robustness and prevent overfitting. nih.gov
| Descriptor Type | Examples for Ethanol, 2-[(3-bromophenyl)amino]- |
| Topological | Wiener Index, Balaban J index, Kier & Hall indices |
| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies |
| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity |
Systematic Investigation of Aromatic Substitution Effects on Molecular Properties and Reactivity
The bromine atom at the 3-position (meta-position) of the phenyl ring has a significant influence on the molecular properties and reactivity of Ethanol, 2-[(3-bromophenyl)amino]-. libretexts.orgyoutube.com
The bromo substituent exerts two main electronic effects:
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic aromatic substitution. libretexts.org
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the aromatic ring. This effect donates electron density to the ring, particularly at the ortho and para positions. libretexts.org
The presence of the bromine atom also affects the molecule's physicochemical properties. For instance, it increases the molecular weight and can enhance the lipophilicity, which would be reflected in a higher logP value compared to its non-brominated analog.
| Substituent | Position | Electronic Effect | Effect on Reactivity (Electrophilic Aromatic Substitution) | Directing Effect |
| -Br | 3 (meta) | -I > +R | Deactivating | Ortho, Para to itself |
| -NHCH₂CH₂OH | 1 | +R > -I | Activating | Ortho, Para to itself |
Influence of Stereochemical Features on Molecular Behavior and Interactions
The structure of Ethanol, 2-[(3-bromophenyl)amino]- contains a chiral center at the carbon atom bearing the hydroxyl group and the (3-bromophenyl)amino group. This means the molecule can exist as two enantiomers, (R)- and (S)-Ethanol, 2-[(3-bromophenyl)amino]-.
The stereochemistry of the molecule is crucial as it can significantly influence its biological activity and interactions with other chiral molecules, such as receptors and enzymes in a biological system. researchgate.net Enantiomers can have different pharmacological profiles, with one enantiomer being active while the other is inactive or even has undesirable effects.
The specific three-dimensional arrangement of the atoms in each enantiomer can lead to different binding affinities and efficacies at a biological target. For instance, the hydrogen bonding interactions between the hydroxyl and amino groups of the ligand and the amino acid residues of a receptor binding pocket can be stereospecific. The bulky bromine atom can also play a role in the steric fit of the molecule within a binding site.
Future Directions and Interdisciplinary Research Outlook
Exploration of Novel Synthetic Pathways and Methodological Enhancements
The synthesis of N-aryl-2-aminoethanols is a well-established area of organic chemistry, yet there is always room for innovation, particularly in the development of more efficient, sustainable, and selective methods. For Ethanol (B145695), 2-[(3-bromophenyl)amino]-, future research could focus on several key areas.
A primary and straightforward synthetic route involves the nucleophilic substitution reaction between 3-bromoaniline (B18343) and a two-carbon electrophile bearing a hydroxyl group or a precursor. The reaction of 3-bromoaniline with 2-chloroethanol (B45725) or ethylene (B1197577) oxide are common methods. ketonepharma.com However, these traditional methods often require harsh reaction conditions and can lead to side products.
Future synthetic explorations could include:
Catalyst Development: The use of novel catalysts, such as copper or palladium-based systems, could facilitate the coupling of 3-bromoaniline with 2-haloethanols under milder conditions. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds and could be adapted for this synthesis. nih.gov
Flow Chemistry: The application of microfluidics and continuous flow reactors could offer significant advantages over traditional batch synthesis. nih.gov Flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety. nih.gov This methodology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.
Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents (e.g., water, supercritical CO2), renewable starting materials, and energy-efficient reaction conditions is a critical goal. Biocatalysis, using enzymes to catalyze the amination reaction, could offer a highly selective and environmentally benign alternative to traditional chemical methods.
| Synthetic Method | Reactants | Potential Advantages | Potential Challenges |
| Traditional Nucleophilic Substitution | 3-Bromoaniline, 2-Chloroethanol | Readily available starting materials | Harsh conditions, side products |
| Buchwald-Hartwig Amination | 3-Bromoaniline, 2-Haloethanol | High yields, good functional group tolerance | Catalyst cost and removal |
| Flow Chemistry | 3-Bromoaniline, Ethylene Oxide | Precise control, scalability, safety | Initial setup cost |
| Biocatalysis | 3-Bromoaniline, Ethanolamine (B43304) precursor | High selectivity, mild conditions | Enzyme stability and cost |
Innovations in Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure and electronic properties of Ethanol, 2-[(3-bromophenyl)amino]- is crucial for predicting its reactivity and potential applications. While standard techniques like NMR and IR spectroscopy provide basic structural information, advanced methods can offer deeper insights.
Future characterization efforts could employ:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives of the parent compound.
X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide the definitive solid-state structure. This would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding its behavior in the solid state and for designing crystal engineering and supramolecular chemistry applications.
Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to elucidate fragmentation pathways, which can aid in the structural confirmation of the molecule and its metabolites in potential biological studies.
| Technique | Information Gained | Significance |
| 1D NMR (¹H, ¹³C) | Basic connectivity and chemical environment of atoms | Fundamental structural confirmation |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships | Unambiguous structure elucidation |
| X-ray Crystallography | Precise 3D structure, bond lengths, angles, intermolecular interactions | Definitive structural proof, informs supramolecular design |
| FT-IR Spectroscopy | Presence of functional groups (N-H, O-H, C-Br) | Confirmation of molecular functionalities |
| Mass Spectrometry (MS/MS) | Molecular weight and fragmentation patterns | Structural confirmation and metabolic studies |
Expansion of Computational Modeling Applications in Chemical Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For Ethanol, 2-[(3-bromophenyl)amino]-, computational modeling can be applied in several ways:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate a wide range of properties, including optimized molecular geometry, vibrational frequencies (to compare with experimental IR spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations can provide insights into the molecule's reactivity and potential as an electronic material.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule in different solvent environments. This is particularly important for understanding its behavior in solution and its interactions with other molecules, such as biological macromolecules or self-assembled structures.
Virtual Screening: If the molecule is being considered as a scaffold for drug discovery, computational docking studies can be used to predict its binding affinity to various biological targets. This can help to prioritize which derivatives to synthesize and test experimentally.
Integration with Supramolecular Chemistry and Advanced Materials Science for Novel Functionalities
The structure of Ethanol, 2-[(3-bromophenyl)amino]- contains several features that make it an attractive building block for supramolecular chemistry and materials science. nih.gov The presence of a hydrogen bond donor (the N-H and O-H groups) and acceptor (the nitrogen and oxygen atoms), as well as the potential for halogen bonding involving the bromine atom, allows for the formation of well-defined, self-assembled structures. nwhitegroup.com
Future research in this area could focus on:
Crystal Engineering: By systematically studying the non-covalent interactions, it may be possible to design and synthesize crystalline materials with specific properties, such as desired packing motifs or porosity.
Liquid Crystals: The rod-like shape of the molecule suggests that with appropriate modification, it could be used as a core structure for the design of novel liquid crystalline materials.
Organic Electronics: The aniline (B41778) moiety is a common component in conducting polymers and hole-transporting materials. ossila.com The bromo-substituent provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more extended conjugated systems with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The exploration of Ethanol, 2-[(3-bromophenyl)amino]- and its derivatives at the intersection of these diverse scientific disciplines holds the promise of uncovering new fundamental knowledge and enabling the development of novel technologies.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Ethanol, 2-[(3-bromophenyl)amino]- with high purity?
- Methodology : A plausible route involves reductive amination between 3-bromoaniline and a carbonyl precursor (e.g., glycolaldehyde), followed by reduction using NaBH₄ or catalytic hydrogenation. Purification is critical; column chromatography (silica gel, eluting with EtOAc/hexanes) or recrystallization from ethanol/water mixtures can isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexanes) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
- Key Considerations : Optimize reaction stoichiometry to minimize byproducts like N-alkylated derivatives. Use anhydrous conditions to prevent hydrolysis of intermediates.
Q. Which spectroscopic techniques are most effective for characterizing Ethanol, 2-[(3-bromophenyl)amino]-?
- Methodology :
- NMR : ¹H NMR (CDCl₃ or DMSO-d₆) should show a broad singlet for the NH proton (~δ 5.5–6.5 ppm), a triplet for the ethanol CH₂OH group (~δ 3.6–3.8 ppm), and aromatic protons (~δ 7.0–7.8 ppm). ¹³C NMR will confirm the quaternary bromine-bearing carbon (~δ 120–130 ppm) .
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ with m/z ≈ 230.0 (C₈H₁₀BrNO requires 229.99).
- Elemental Analysis : Verify C, H, N, Br percentages within ±0.3% of theoretical values.
Q. How can crystallographic data resolve ambiguities in molecular structure determination?
- Methodology : Grow single crystals via slow evaporation in ethanol or DCM/hexane. Use X-ray diffraction (Mo-Kα radiation) and refine structures with SHELXL (SHELX suite) for bond-length/angle accuracy. Cross-validate with DFT-calculated geometries (e.g., Gaussian 16) to address discrepancies in torsion angles or hydrogen bonding .
Advanced Research Questions
Q. What experimental designs are optimal for studying coordination chemistry with Ethanol, 2-[(3-bromophenyl)amino]-?
- Methodology :
- Ligand Screening : Test metal-binding affinity (e.g., Fe³⁺, Cu²⁺) via UV-Vis spectrophotometry in methanol/water (1:1). Monitor shifts in λmax (e.g., 450–500 nm for Fe³⁺ complexes) .
- Job’s Plot Analysis : Determine stoichiometry (e.g., 1:1 or 1:2 metal-ligand ratios) by varying molar ratios while maintaining constant total concentration.
- Stability Constants : Use potentiometric titrations (pH 2–12) with a glass electrode to calculate logβ values.
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., HIV-1 protease). Set grid boxes around active sites (e.g., 20 ų) and validate poses with MD simulations (AMBER/NAMD) .
- Pharmacokinetics Prediction : SwissADME or pkCSM tools can estimate logP (~2.5), solubility (-3.0 to -4.0 LogS), and blood-brain barrier penetration.
Q. How to address contradictions between spectroscopic data and computational predictions?
- Methodology :
- Error Source Analysis : Check for solvent effects in NMR (e.g., DMSO vs. CDCl₃) or ionization suppression in MS. Replicate experiments under standardized conditions.
- Multivariate Calibration : Apply PCA (Principal Component Analysis) to FTIR or Raman spectra to identify outlier data points.
- Synchrotron Validation : For ambiguous crystallographic data, use high-resolution synchrotron XRD to resolve electron density maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
